molecular formula C5HF8NaO2 B1324456 Sodium 5h-octafluoropentanoate CAS No. 22715-46-4

Sodium 5h-octafluoropentanoate

Cat. No.: B1324456
CAS No.: 22715-46-4
M. Wt: 268.04 g/mol
InChI Key: WCSVPEMHXPQFCC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5h-octafluoropentanoate typically involves the fluorination of pentanoic acid derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods ensure high purity and yield of the compound, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Sodium 5h-octafluoropentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include partially fluorinated pentanoates, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of sodium 5h-octafluoropentanoate involves its interaction with specific molecular targets and pathways. The highly electronegative fluorine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function. This property is exploited in biological imaging and drug delivery applications, where the compound can selectively bind to target molecules .

Comparison with Similar Compounds

Sodium 5h-octafluoropentanoate is unique due to its high degree of fluorination, which imparts distinct physical and chemical properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5-octafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSVPEMHXPQFCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635442
Record name Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-46-4
Record name Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5h-octafluoropentanoate
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Sodium 5h-octafluoropentanoate
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Sodium 5h-octafluoropentanoate
Reactant of Route 4
Sodium 5h-octafluoropentanoate
Reactant of Route 5
Sodium 5h-octafluoropentanoate
Reactant of Route 6
Sodium 5h-octafluoropentanoate

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